molecular formula C16H19NO5 B8813031 2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester

2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester

Cat. No. B8813031
M. Wt: 305.32 g/mol
InChI Key: GFZFELCFSBCPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 2-(4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl)-4-phenylbutanoate

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3

InChI Key

GFZFELCFSBCPDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Disodium dihydrogen phosphate dihydrate (177 gms; 0.994 moles) was dissolved in water (300 ml) at 35° C. and cooled to ambient temperature. Dichloromethane (250 ml) was charged and stirred for 15 mins. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine (106 gms; 0.381 moles) was added to the above solution and the reaction mass was cooled to 15° C. Solution of triphosgene (52.8 gms; 0.177 moles) dissolved dichloromethane (40 ml) was added dropwise to the reaction mass in 40 mins at 15-20° C. The reaction mass was further stirred for 30 min. Pyridine (0.5 ml; 0.006 moles) was added and the reaction mass was stirred for 1 hr at 15-20° C. The reaction mass was settled and layers were separated. Organic layer was washed with 2N HCl till the neutral pH obtained. The organic layer was further washed with water and dried over sodium sulphate. The solvent was evaporated to residue (110 gms).
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.